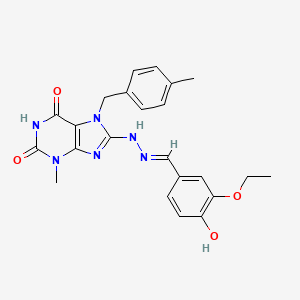

(E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

The compound (E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative featuring a hydrazinyl linker and a substituted benzylidene moiety. Its core structure includes a purine ring system with ketone groups at positions 2 and 6, a methyl group at position 3, and a 4-methylbenzyl substituent at position 5.

Properties

IUPAC Name |

8-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O4/c1-4-33-18-11-16(9-10-17(18)30)12-24-27-22-25-20-19(21(31)26-23(32)28(20)3)29(22)13-15-7-5-14(2)6-8-15/h5-12,30H,4,13H2,1-3H3,(H,25,27)(H,26,31,32)/b24-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVRSCCTPVWGLO-WYMPLXKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NNC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)NC(=O)N3C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)NC(=O)N3C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a derivative of purine-2,6-dione with potential therapeutic applications. Its structural modifications suggest possible biological activities, including anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound based on various studies and findings.

Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Purine Core : The purine base is known for its role in various biological processes.

- Hydrazine Substituent : This moiety is often associated with enhanced biological activity.

- Ethoxy and Hydroxy Groups : These groups may enhance solubility and bioavailability.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of purine derivatives. For instance, the compound's analogs have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. A study indicated that certain purine derivatives exhibited significant inhibition of TNF-α production in endotoxemia models, suggesting a mechanism involving the modulation of inflammatory pathways .

Analgesic Activity

The analgesic properties of purine derivatives have been explored in various animal models. Compounds similar to this compound demonstrated efficacy in reducing pain responses in tests such as the formalin test and carrageenan-induced pain models .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Phosphodiesterases (PDEs) : Many purine derivatives inhibit PDEs, leading to increased levels of cyclic nucleotides, which play crucial roles in cellular signaling related to inflammation and pain .

- TRPA1 Antagonism : Some studies suggest that these compounds act as antagonists to TRPA1 channels, which are involved in pain signaling pathways .

- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines like TNF-α, these compounds may effectively reduce inflammation .

Study 1: Evaluation of Analgesic and Anti-inflammatory Activities

In a detailed evaluation, two purine derivatives were tested for their analgesic and anti-inflammatory properties using various animal models. The results indicated significant reductions in pain and inflammation markers compared to control groups. Notably, one compound exhibited a favorable pharmacokinetic profile alongside potent antiarthritic effects .

Study 2: Structure-Activity Relationship Analysis

A structure-activity relationship (SAR) study was conducted to identify key structural features that enhance biological activity. Modifications at specific positions on the purine ring significantly affected potency against inflammatory responses and pain perception .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Property Comparison

The compound is compared to three structurally related purine-dione derivatives (Table 1):

*Molecular weight calculated based on the compound’s structure.

Key Observations:

- Substituent Effects on LogP: The target compound’s 3-ethoxy-4-hydroxybenzylidene group increases hydrophobicity (LogP ~2.8) compared to the 4-hydroxybenzylidene analog (LogP ~1.9) . However, it is less hydrophobic than the allyl-containing derivative (LogP ~2.3), likely due to the 4-methylbenzyl group .

- Solubility Trends: Compounds with polar groups (e.g., hydroxypropyl in ) exhibit higher water solubility, whereas bulky hydrophobic substituents (e.g., 4-methylbenzyl) reduce solubility.

Pharmacokinetic and Bioactivity Insights

- Similarity to SAHA: Computational studies using Tanimoto coefficients (MACCS and Morgan fingerprints) suggest that purine-dione derivatives with benzylidene hydrazine moieties share ~60–70% structural similarity to SAHA, a known HDAC inhibitor .

- Impact of Ethoxy vs. Hydroxy Groups: The 3-ethoxy substitution in the target compound may enhance metabolic stability compared to the 4-hydroxy analog , as ethers are less prone to phase II metabolism than phenols.

Computational and QSAR Analysis

- Tanimoto and Dice Metrics: Structural similarity analyses using Tanimoto and Dice coefficients (MACCS/Morgan fingerprints) classify the target compound as moderately similar to HDAC inhibitors, with scores comparable to aglaithioduline (~70% similarity to SAHA) .

- QSAR Predictions: Quantitative structure-activity relationship (QSAR) models indicate that electron-donating groups (e.g., ethoxy) on the benzylidene moiety enhance binding affinity to zinc-dependent enzymes like HDACs .

Q & A

Q. What are the recommended methods for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core. Key steps include:

- Condensation reactions : Hydrazine derivatives are coupled with substituted benzaldehyde moieties to form the hydrazinyl-benzylidene linkage .

- Alkylation/functionalization : Introduction of the 3-methyl and 7-(4-methylbenzyl) groups via nucleophilic substitution or Mitsunobu reactions .

- Purification : Column chromatography or HPLC ensures >95% purity, critical for reproducibility in biological assays .

Optimization Tips :

- Vary solvent systems (e.g., DMF for solubility vs. THF for reactivity).

- Use catalysts like DMAP for esterification steps .

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

A combination of techniques is essential:

Advanced Research Questions

Q. How can computational models predict this compound’s biological activity?

- Structure-Activity Relationship (SAR) : Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in target enzymes (e.g., viral proteases) .

- Limitations : In silico models may overestimate affinity due to solvation/entropy effects. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported biological efficacy (e.g., anticancer vs. null results)?

Discrepancies may arise from:

- Cell line variability : Test across multiple lines (e.g., HeLa vs. MCF-7) with standardized protocols .

- Compound purity : Use HPLC to confirm >95% purity; impurities may antagonize activity .

- Assay conditions : Control for pH, serum proteins, and incubation time .

Q. What is the proposed mechanism for its antiviral activity?

Preliminary studies on analogous purine derivatives suggest:

- Viral polymerase inhibition : Competitive binding to RNA-dependent RNA polymerase (RdRp) active sites .

- Proof of concept : Perform enzyme inhibition assays with purified RdRp and measure IC₅₀ values .

Q. How can the compound’s metabolic stability be improved for in vivo studies?

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .

- Prodrug strategies : Mask polar groups (e.g., hydroxyl) with acetyl or PEGylated moieties .

Methodological Considerations

- Data Reproducibility : Always report reaction conditions (solvent, temperature, catalyst) and biological assay protocols in detail .

- Contradiction Analysis : Use meta-analysis frameworks to compare datasets, adjusting for variables like cell passage number or reagent batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.